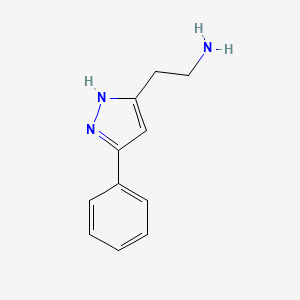

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine

Overview

Description

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEA is a member of the pyrazole family of compounds and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Scientific Research Applications

Supramolecular Chemistry

The compound’s role in supramolecular chemistry is significant due to its potential to form supramolecular structures with columnar stacked systems . These structures are essential in the self-assembly of molecules, which is a key process in creating materials with novel properties. The study of these structures can lead to a better understanding of how small structural changes can affect the supramolecular environment, influencing the design of new molecules with enhanced properties .

Medicinal Chemistry

In medicinal chemistry , pyrazole derivatives, including 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine, are explored for their therapeutic potential. They are often used as scaffolds in the synthesis of bioactive chemicals due to their pharmacological effects . The versatility of the pyrazole nucleus allows for the creation of compounds with a wide range of biological activities, making it a valuable component in drug discovery .

Agrochemistry

The applications of this compound in agrochemistry are based on its ability to be incorporated into compounds that can act as herbicides, pesticides, and fungicides. The pyrazole ring is a common motif in agrochemicals due to its stability and bioactivity, which can be tailored to target specific pests or plant diseases .

Coordination Chemistry

In coordination chemistry , 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine can be used to synthesize ligands that bind to metal ions, forming coordination complexes. These complexes have various applications, including catalysis, optical materials, and as models for biological systems .

Antileishmanial and Antimalarial Applications

This compound has shown promise in the treatment of parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, indicating its potential as an antileishmanial agent . Its structural analogs may also exhibit antimalarial properties, providing a new avenue for therapeutic intervention against these diseases .

Anticancer Research

Derivatives of 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine have been investigated for their anticancer properties . Studies have shown that these compounds can exhibit cytotoxic efficiency, with some derivatives showing excellent activity compared to standard reference drugs . The structure-activity relationship (SAR) studies reveal that certain substituents can enhance the cytotoxic activity, offering insights into the design of more effective anticancer drugs .

properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOSEDMIGDUIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)

![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)